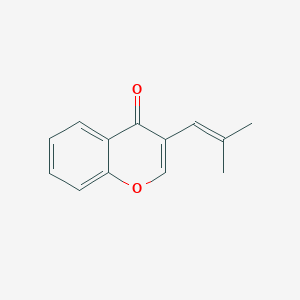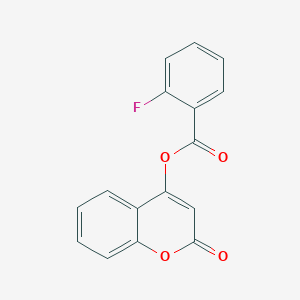![molecular formula C22H20N2O3 B337612 N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B337612.png)
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C22H20N2O3. It is known for its unique structure, which includes an aminocarbonyl group attached to a phenyl ring, and a 3-methylphenoxy group linked to another benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminocarbonyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with a suitable reagent to form the aminocarbonyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-[(3-methylphenoxy)methyl]benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminocarbonyl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
N-[4-(aminocarbonyl)phenyl]-4-[(2-methylphenoxy)methyl]benzamide: This compound differs by the position of the methyl group on the phenoxy ring.
Uniqueness
N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart unique properties compared to its analogs .
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(3-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-3-2-4-20(13-15)27-14-16-5-7-18(8-6-16)22(26)24-19-11-9-17(10-12-19)21(23)25/h2-13H,14H2,1H3,(H2,23,25)(H,24,26) |
InChI Key |
FAGAGIFBYZTRQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-butyl-2-[(2-fluorophenyl)(hydroxy)methylene]-1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-one](/img/structure/B337529.png)




![3,4-Dichlorospiro[chromane-2,1'-cycloheptane]](/img/structure/B337536.png)
![3-[Bis[4-(diethylamino)phenyl]methyl]chromen-4-one](/img/structure/B337538.png)

![11-methyl-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B337546.png)
![N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337548.png)
![N-(4-bromo-2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337551.png)
![N-(4-bromo-3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337552.png)
![N-(2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337555.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B337556.png)
